molecular formula C26H28N2O2 B14752242 N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) CAS No. 1058-43-1

N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide)

Cat. No.: B14752242
CAS No.: 1058-43-1
M. Wt: 400.5 g/mol
InChI Key: RBSCQAQQIDSVFJ-UHFFFAOYSA-N
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Description

N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups attached to a central 2-methyl-1-phenylpropane-1,2-diyl backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted benzamides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar compounds, such as:

    N,N’-(ethane-1,2-diyl)bis(N-methylbenzamide): Similar structure but with an ethane backbone instead of a 2-methyl-1-phenylpropane backbone.

    N,N’-(propane-1,3-diyl)bis(N-methylbenzamide): Similar structure but with a propane backbone.

    N,N’-(butane-1,4-diyl)bis(N-methylbenzamide): Similar structure but with a butane backbone.

The uniqueness of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

CAS No.

1058-43-1

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-[benzoyl(methyl)amino]-2-methyl-1-phenylpropyl]-N-methylbenzamide

InChI

InChI=1S/C26H28N2O2/c1-26(2,28(4)25(30)22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)27(3)24(29)21-16-10-6-11-17-21/h5-19,23H,1-4H3

InChI Key

RBSCQAQQIDSVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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